Cas no 2171863-06-0 (tert-butyl N-({2-amino-7-oxo-3H,7H-1,2,4triazolo1,5-apyrimidin-5-yl}methyl)carbamate)

Tert-butyl N-({2-amino-7-oxo-3H,7H-1,2,4-triazolo[1,5-a]pyrimidin-5-yl}methyl)carbamate is a specialized heterocyclic compound featuring a fused triazolopyrimidine core with an amino and carbamate functionalization. Its structural complexity makes it valuable as an intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules targeting purine-dependent enzymes. The tert-butyl carbamate (Boc) group enhances stability, facilitating handling and storage, while the reactive amino and carbonyl moieties offer versatile derivatization potential. This compound is particularly useful in medicinal chemistry for constructing kinase inhibitors or nucleoside analogs. High purity and well-defined reactivity ensure consistent performance in multi-step synthetic routes. Proper handling under inert conditions is recommended to preserve its integrity.
tert-butyl N-({2-amino-7-oxo-3H,7H-1,2,4triazolo1,5-apyrimidin-5-yl}methyl)carbamate structure
2171863-06-0 structure
Product name:tert-butyl N-({2-amino-7-oxo-3H,7H-1,2,4triazolo1,5-apyrimidin-5-yl}methyl)carbamate
CAS No:2171863-06-0
MF:C11H16N6O3
MW:280.283141136169
CID:6066671
PubChem ID:165809888

tert-butyl N-({2-amino-7-oxo-3H,7H-1,2,4triazolo1,5-apyrimidin-5-yl}methyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-({2-amino-7-oxo-3H,7H-1,2,4triazolo1,5-apyrimidin-5-yl}methyl)carbamate
    • tert-butyl N-({2-amino-7-oxo-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}methyl)carbamate
    • 2171863-06-0
    • EN300-1267441
    • Inchi: 1S/C11H16N6O3/c1-11(2,3)20-10(19)13-5-6-4-7(18)17-9(14-6)15-8(12)16-17/h4H,5H2,1-3H3,(H,13,19)(H3,12,14,15,16)
    • InChI Key: UDKVQGOKPNAXJS-UHFFFAOYSA-N
    • SMILES: O(C(NCC1=CC(N2C(N=C(N)N2)=N1)=O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 280.12838839g/mol
  • Monoisotopic Mass: 280.12838839g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 543
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 121Ų
  • XLogP3: -1

tert-butyl N-({2-amino-7-oxo-3H,7H-1,2,4triazolo1,5-apyrimidin-5-yl}methyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1267441-5.0g
tert-butyl N-({2-amino-7-oxo-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}methyl)carbamate
2171863-06-0
5g
$2277.0 2023-06-08
Enamine
EN300-1267441-5000mg
tert-butyl N-({2-amino-7-oxo-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}methyl)carbamate
2171863-06-0
5000mg
$2277.0 2023-10-02
Enamine
EN300-1267441-2500mg
tert-butyl N-({2-amino-7-oxo-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}methyl)carbamate
2171863-06-0
2500mg
$1539.0 2023-10-02
Enamine
EN300-1267441-50mg
tert-butyl N-({2-amino-7-oxo-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}methyl)carbamate
2171863-06-0
50mg
$660.0 2023-10-02
Enamine
EN300-1267441-10000mg
tert-butyl N-({2-amino-7-oxo-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}methyl)carbamate
2171863-06-0
10000mg
$3376.0 2023-10-02
Enamine
EN300-1267441-1.0g
tert-butyl N-({2-amino-7-oxo-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}methyl)carbamate
2171863-06-0
1g
$785.0 2023-06-08
Enamine
EN300-1267441-0.05g
tert-butyl N-({2-amino-7-oxo-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}methyl)carbamate
2171863-06-0
0.05g
$660.0 2023-06-08
Enamine
EN300-1267441-0.5g
tert-butyl N-({2-amino-7-oxo-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}methyl)carbamate
2171863-06-0
0.5g
$754.0 2023-06-08
Enamine
EN300-1267441-100mg
tert-butyl N-({2-amino-7-oxo-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}methyl)carbamate
2171863-06-0
100mg
$691.0 2023-10-02
Enamine
EN300-1267441-250mg
tert-butyl N-({2-amino-7-oxo-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}methyl)carbamate
2171863-06-0
250mg
$723.0 2023-10-02

tert-butyl N-({2-amino-7-oxo-3H,7H-1,2,4triazolo1,5-apyrimidin-5-yl}methyl)carbamate Related Literature

Additional information on tert-butyl N-({2-amino-7-oxo-3H,7H-1,2,4triazolo1,5-apyrimidin-5-yl}methyl)carbamate

tert-butyl N-({2-amino-7-oxo-3H,7H-1,2,4triazolo1,5-apyrimidin-5-yl}methyl)carbamate: A Comprehensive Overview

tert-butyl N-({2-amino-7-oxo-3H,7H-1,2,4triazolo1,5-apyrimidin-5-yl}methyl)carbamate is a compound with the CAS number 2171863-06-0. This compound has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug development. The molecule is characterized by its complex heterocyclic framework and functional groups that contribute to its biological activity.

The core structure of this compound includes a triazolopyrimidine ring system, which is a fused bicyclic structure comprising a triazole and a pyrimidine ring. This arrangement provides a rigid and planar surface that is often associated with high binding affinity to target proteins in biological systems. The presence of an amino group at position 2 and an oxo group at position 7 further enhances the compound's ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for its bioactivity.

Recent studies have highlighted the potential of tert-butyl N-({2-amino-7-oxo-3H,7H-1,2,4triazolo1,5-a pyrimidin5 yl}methyl)carbamate as a lead compound in the development of new therapeutic agents. Researchers have explored its activity against various enzyme targets and its ability to modulate cellular signaling pathways. For instance, investigations into its inhibitory effects on kinases have shown promising results, suggesting its potential role in anti-cancer therapies.

In addition to its enzymatic activity, this compound has also been studied for its ability to act as a substrate or inhibitor in other biological processes. For example, studies have demonstrated its interaction with nucleic acids and its potential role in antiviral applications. The tert-butyl group attached to the molecule contributes to its lipophilicity, which may enhance its bioavailability when administered as a drug.

The synthesis of tert-butyl N-{[2-amino7 oxo3H7H1 2 4triazolo1 5a pyrimidin5 yl]methyl}carbamate involves a series of multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Researchers have optimized synthetic routes to improve the efficiency of this process, making it more accessible for large-scale production if needed.

Furthermore, computational studies using molecular modeling techniques have provided insights into the compound's three-dimensional structure and its interactions with target molecules. These studies have been instrumental in guiding medicinal chemists in designing analogs with improved pharmacokinetic properties and enhanced efficacy.

In conclusion, tert-butyl N-{[2-amino7 oxo3H7H1 2 4triazolo1 5a pyrimidin5 yl]methyl}carbamate represents a valuable addition to the arsenal of compounds being explored for their therapeutic potential. Its unique chemical structure and promising biological activity make it a subject of continued interest in both academic research and industrial drug development.

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